molecular formula C18H18N2OS2 B2364970 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 371957-30-1

3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No. B2364970
CAS RN: 371957-30-1
M. Wt: 342.48
InChI Key: AXTSTYDSFNQYDT-UHFFFAOYSA-N
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Description

3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H18N2OS2 and its molecular weight is 342.48. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Construction of Piperazine-fused Triazoles

The compound can be used in the construction of piperazine-fused triazoles . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of scientific community and regarded as a “privileged motif” for several decades .

Synthesis of 1,3,4-Thiadiazoles

The compound can be used in the synthesis of a novel series of 1,3,4-thiadiazoles . These thiadiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Synthesis of Oxazolo[5,4-c]pyridines

The compound can be used in the synthesis of oxazolo[5,4-c]pyridines . These pyridines were obtained in the reaction of stereoisomeric 1-benzyl-3-hydroxy-3-methyl-6-phenyl-4-piperidines with potassium thiocyanate in acetic acid and rearranged into 6-benzyl-5,6,7,8-tetrahydro-1-methyl-3-thioxo-7-phenyloxazolo[3,4-c]pyrimidine by boiling in o-xylene .

Synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones

The compound can be used in the synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones . These diones can be synthesized through three-component reactions of 6-aminouracils and 6-aminothiouracils with formaldehyde and primary amines .

Synthesis of 6-Benzyl-3a,4,5,6,7,7a-hexahydro-3a-hydroxy-7a-methyl-2-thioxo-5-phenyloxazolo[5,4-c]pyridines

The compound can be used in the synthesis of 6-benzyl-3a,4,5,6,7,7a-hexahydro-3a-hydroxy-7a-methyl-2-thioxo-5-phenyloxazolo[5,4-c]pyridines . These pyridines were obtained in the reaction of stereoisomeric 1-benzyl-3-hydroxy-3-methyl-6-phenyl-4-piperidines with potassium thiocyanate in acetic acid .

properties

IUPAC Name

3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-11-7-8-13-14(9-11)23-16-15(13)17(21)20(18(22)19-16)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTSTYDSFNQYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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